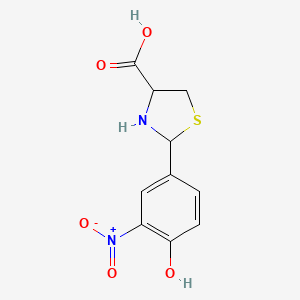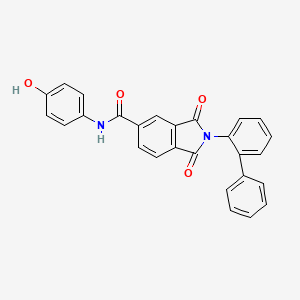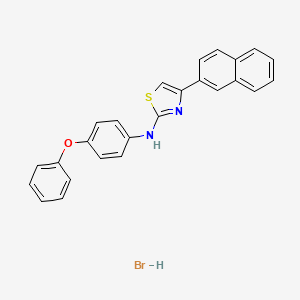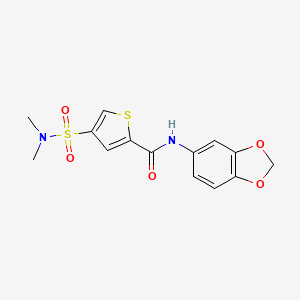![molecular formula C18H29NO B5175778 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B5175778.png)
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine is an organic compound with the molecular formula C18H29NO. It is characterized by a pyrrolidine ring attached to a hexyl chain, which is further substituted with a 2,4-dimethylphenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine typically involves the reaction of 2,4-dimethylphenol with 1-bromohexane to form 6-(2,4-dimethylphenoxy)hexane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to changes in cellular pathways and biological responses .
Comparaison Avec Des Composés Similaires
1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidinium: Similar structure but with a pyrrolidinium ion instead of a pyrrolidine ring.
1-[6-(2,4-Dimethylphenoxy)hexyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 1-[6-(2,4-Dimethylphenoxy)hexyl]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a 2,4-dimethylphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
1-[6-(2,4-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-9-10-18(17(2)15-16)20-14-8-4-3-5-11-19-12-6-7-13-19/h9-10,15H,3-8,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBOPJQBUWJJRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-[4-(Dimethylamino)phenyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5175696.png)
![3-cyclohexyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B5175708.png)
![(5Z)-1-(3,4-dichlorophenyl)-5-[[3-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5175722.png)
![5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione](/img/structure/B5175729.png)


![methyl 6-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5175750.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5175753.png)
![2-(1,2-benzisoxazol-3-yl)-N-[2-(3-pyridinyloxy)ethyl]acetamide trifluoroacetate](/img/structure/B5175758.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B5175765.png)


![1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B5175780.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-[2-(1,2,3,4-tetrahydroquinolin-1-YL)ethyl]urea](/img/structure/B5175782.png)
